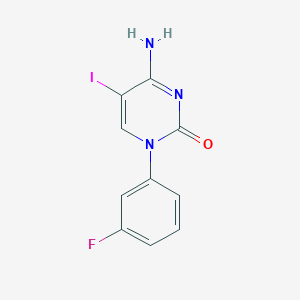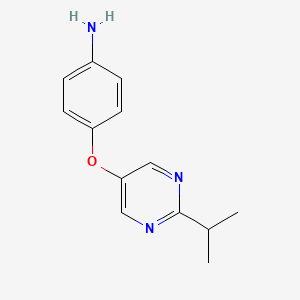
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 4-((2-Isopropylpyrimidin-5-yl)oxy)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.
Analyse Des Réactions Chimiques
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline has several scientific research applications, including:
Medicinal Chemistry: Pyrimidine derivatives, including this compound, are known for their pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 4-((2-Isopropylpyrimidin-5-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their pharmacological effects . For example, they can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline can be compared with other similar compounds such as:
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain an aniline group and exhibit similar pharmacological activities.
Diketopyrrolopyrrole derivatives: These compounds are used in organic electronics and have similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
4-(2-propan-2-ylpyrimidin-5-yl)oxyaniline |
InChI |
InChI=1S/C13H15N3O/c1-9(2)13-15-7-12(8-16-13)17-11-5-3-10(14)4-6-11/h3-9H,14H2,1-2H3 |
Clé InChI |
MYIJXCKATJSWPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(C=N1)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



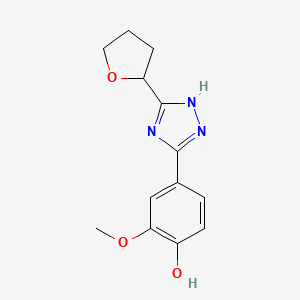
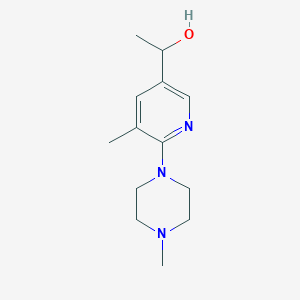
![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)

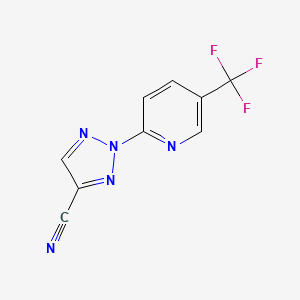
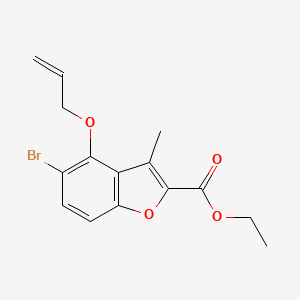
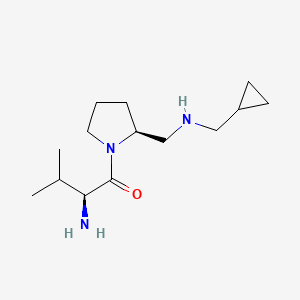
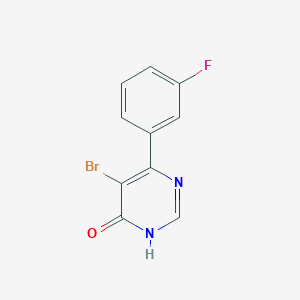
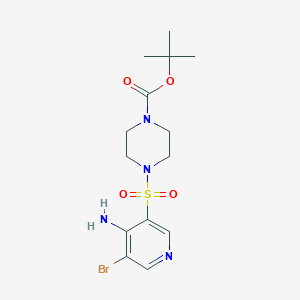

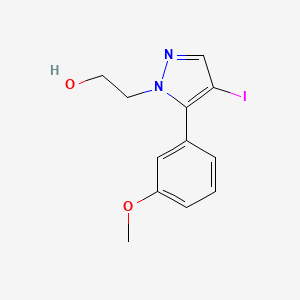
![2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15057921.png)
